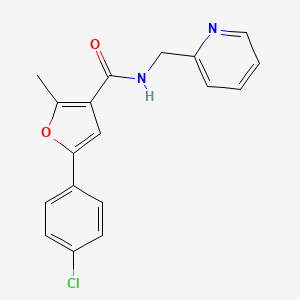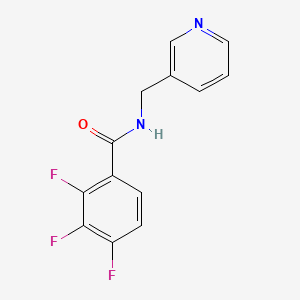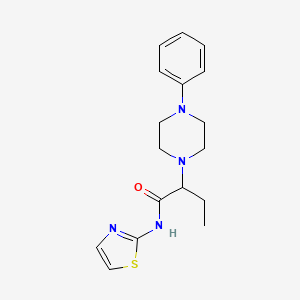
5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide
Overview
Description
5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide, also known as CPMF, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of furan derivatives and has been shown to possess significant pharmacological properties.
Scientific Research Applications
5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antimicrobial activity against a wide range of bacteria and fungi. Additionally, this compound has been shown to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to possess significant anticancer activity, making it a promising candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. Additionally, this compound has been shown to possess significant pharmacological properties, making it a promising candidate for the development of new drugs. However, there are also limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 5-(4-chlorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide. One potential direction is the development of new drugs based on the pharmacological properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new synthetic methods for the production of this compound and its derivatives could lead to the discovery of new compounds with improved pharmacological properties.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-16(18(22)21-11-15-4-2-3-9-20-15)10-17(23-12)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQQPCHRVYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4659180.png)
![ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4659191.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4659194.png)
![methyl 2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}amino)benzoate](/img/structure/B4659196.png)


![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4659214.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4659219.png)
![N-(4-chloro-3-{[(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4659225.png)
![1-(3-chlorophenyl)-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B4659233.png)
![N-(4-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4659236.png)
![3-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4659243.png)
![2-chloro-4-(5-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4659248.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B4659278.png)